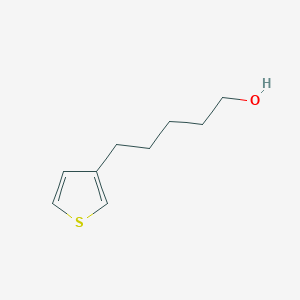
5-(Thiophen-3-yl)pentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Thiophen-3-yl)pentan-1-ol is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. The compound this compound has a molecular formula of C9H14OS and a molecular weight of 170.27 g/mol . Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(Thiophen-3-yl)pentan-1-ol, can be achieved through various methods. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed C-H arylation of thiophenes with aryl or heteroaryl bromides has been reported to produce high yields of thiophene derivatives . Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or EtOCS2K can also be employed for the industrial synthesis of thiophene derivatives .
化学反应分析
Types of Reactions
5-(Thiophen-3-yl)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiophene ring can be reduced under specific conditions to form dihydrothiophene derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 5-(Thiophen-3-yl)pentanoic acid.
Reduction: Formation of dihydrothiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学研究应用
5-(Thiophen-3-yl)pentan-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
作用机制
The mechanism of action of 5-(Thiophen-3-yl)pentan-1-ol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Thiophene derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, thiophene derivatives have been shown to inhibit kinases and modulate estrogen receptors, contributing to their anticancer and anti-inflammatory activities .
相似化合物的比较
Similar Compounds
Thiophene: The parent compound with a five-membered ring containing a sulfur atom.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
3-Thiophenecarboxylic acid: A thiophene derivative with a carboxyl group at position 3.
Uniqueness
5-(Thiophen-3-yl)pentan-1-ol is unique due to the presence of a pentanol chain attached to the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
属性
分子式 |
C9H14OS |
|---|---|
分子量 |
170.27 g/mol |
IUPAC 名称 |
5-thiophen-3-ylpentan-1-ol |
InChI |
InChI=1S/C9H14OS/c10-6-3-1-2-4-9-5-7-11-8-9/h5,7-8,10H,1-4,6H2 |
InChI 键 |
ZBAFKADEDSNCSD-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=C1CCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



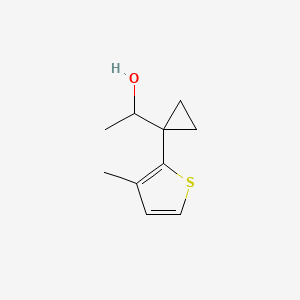
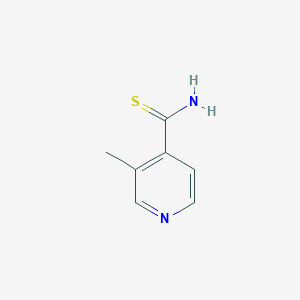
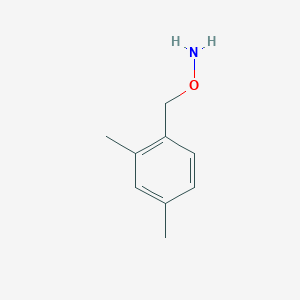
![5-methyl-1-{3-[5-(2-methylquinolin-6-yl)-1,2,4-oxadiazol-3-yl]phenyl}-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13604110.png)
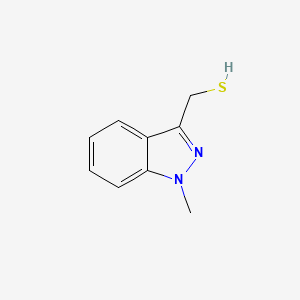
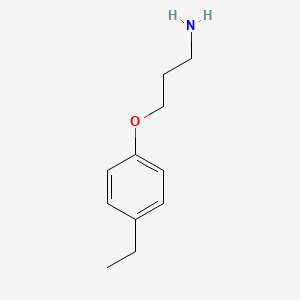
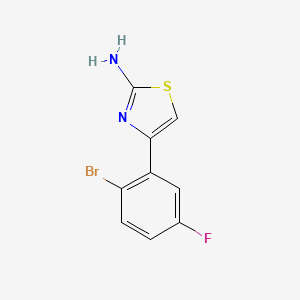
![3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)

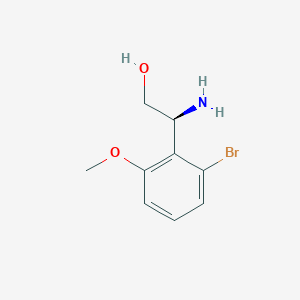
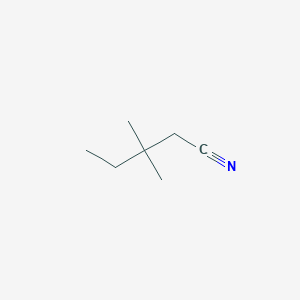
![Methyl[(5-propylthiophen-2-yl)methyl]amine](/img/structure/B13604154.png)

